1-(3-Azidoazetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as 3-Azidoazetidine-2-one or 3-Azidoazetidin-2-one, is an important synthetic intermediate used in the synthesis of biologically active compounds. It is a versatile chemical compound that can be used in a variety of organic synthesis reactions. In
Scientific Research Applications
Synthesis and Complexation Studies
- Complexation with CuII and CdII : A study involving the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde resulted in compounds with potential as tetradentate N3O-donor ligands. These compounds showed interesting coordination chemistry with copper(II) and cadmium(II), leading to structures with potential for studying metal-ligand interactions and their applications in materials science (Mardani et al., 2019).
Fungicidal Activity of Triazole Derivatives
- Design and Synthesis of Triazole Fungicides : Another study focused on the synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety. These compounds displayed moderate to high fungicidal activities against various phytopathogens, suggesting their potential in developing new fungicides (Bai et al., 2020).
Antibacterial and Plant Growth Regulatory Activities
- Synthesis and Biological Activities : Research on 1H-1,2,4-triazole derivatives containing pyridine units investigated their antibacterial and plant growth regulatory activities. The study highlights the potential use of these compounds in agriculture and pharmaceuticals (Liu et al., 2007).
Corrosion Inhibition
- Cadmium(II) Schiff Base Complexes : A study on cadmium(II) Schiff base complexes demonstrated their effectiveness as corrosion inhibitors on mild steel, indicating their potential applications in materials science and engineering (Das et al., 2017).
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-13-9-6-15(7-9)10(16)4-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKMBZIWKWRSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CN=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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